

# physicochemical properties of 3-Methyl-2-nitrophenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-Methyl-2-nitrophenol

Cat. No.: B1664609

[Get Quote](#)

## An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrophenol

**Abstract:** This guide provides a comprehensive technical overview of the physicochemical properties of **3-Methyl-2-nitrophenol** (CAS No. 4920-77-8). Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's structural characteristics, core physical and chemical properties, and spectroscopic profile. Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of this molecule, emphasizing the causality behind methodological choices. The narrative is grounded in authoritative references to ensure scientific integrity and provides practical insights into the handling, reactivity, and applications of this versatile chemical intermediate.

## Compound Identification and Molecular Structure

**3-Methyl-2-nitrophenol**, also known as 2-Nitro-m-cresol, is an aromatic organic compound featuring a phenol ring substituted with a methyl group and a nitro group at positions 3 and 2, respectively.[1] This substitution pattern, particularly the ortho-positioning of the nitro group relative to the hydroxyl group, gives rise to specific chemical behaviors, including the potential for intramolecular hydrogen bonding.[2] Such structural nuances are critical as they directly influence the compound's physical properties, reactivity, and spectral characteristics.

Key Identifiers:

- IUPAC Name: **3-Methyl-2-nitrophenol**

- Synonyms: 2-Nitro-m-cresol, 3-Hydroxy-2-nitrotoluene, 2-Hydroxy-6-methylnitrobenzene[2][3][4]
- CAS Number: 4920-77-8
- Molecular Formula: C<sub>7</sub>H<sub>7</sub>NO<sub>3</sub>[4]
- Molecular Weight: 153.14 g/mol [3][4]
- InChI Key: QIORDSKCCHRSSD-UHFFFAOYSA-N

Caption: 2D structure of **3-Methyl-2-nitrophenol**.

## Core Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its application, dictating its behavior in various matrices and reaction conditions. **3-Methyl-2-nitrophenol** is typically a yellow to orange-brown crystalline solid or low-melting mass.[3] Its properties are summarized below.

Property	Value	Source(s)
Appearance	Yellow to orange-brown crystalline powder or low melting mass	[3]
Melting Point	35-39 °C	[2][3][4]
Boiling Point	106-108 °C at 9.5 mmHg	[3][4]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[3]
Water Solubility	0.02 M	[3]
logP (XLogP3)	2.3	[3]
Flash Point	225 °F (107.2 °C)	[3]
Vapor Pressure	0.04 mmHg	[3]

Expert Insights:

- The melting point range of 35-39 °C is relatively low, suggesting that the intermolecular forces are not exceptionally strong.[2][3][4] This property is a critical indicator of purity; a broad melting range would suggest the presence of impurities.
- The boiling point is provided at reduced pressure (9.5 mmHg), which is a standard practice for compounds that may decompose at their atmospheric boiling point.[1]
- A logP value of 2.3 indicates moderate lipophilicity.[3] This suggests the compound will have a preference for partitioning into nonpolar environments (e.g., lipids, organic solvents) over water, a key consideration in drug development for membrane permeability and in environmental science for bioaccumulation potential.
- The water solubility of 0.02 M is limited, consistent with its logP value.[3] While not highly soluble, this level of solubility can be sufficient for many aqueous-phase reactions or analytical methods.

## Spectroscopic and Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical compound. The key spectral features for **3-Methyl-2-nitrophenol** are discussed below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. In a solvent like CDCl<sub>3</sub>, the hydroxyl proton (OH) often appears as a broad singlet significantly downfield (around 10.1-10.27 ppm) due to deshielding and potential hydrogen bonding.[5] The three aromatic protons will appear in the typical aromatic region (approx. 6.7-7.3 ppm), with their splitting patterns (coupling) revealing their connectivity. The methyl group (CH<sub>3</sub>) protons will appear as a singlet further upfield (approx. 2.5-2.6 ppm).[5]
- <sup>13</sup>C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbons attached to the electron-withdrawing nitro and hydroxyl groups

appearing further downfield. The methyl carbon will give a signal at a much higher field (upfield), typically around 15-25 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methyl-2-nitrophenol** would be characterized by the following key absorption bands:

- O-H Stretch: A broad band typically in the region of 3200-3600  $\text{cm}^{-1}$  corresponding to the hydroxyl group. The broadness is due to hydrogen bonding.
- C-H Stretch (Aromatic & Aliphatic): Signals just above 3000  $\text{cm}^{-1}$  for the aromatic C-H bonds and just below 3000  $\text{cm}^{-1}$  for the methyl C-H bonds.
- N-O Stretch (Nitro Group): Two strong, characteristic bands are expected for the asymmetric and symmetric stretching of the  $\text{NO}_2$  group, typically appearing around 1520-1560  $\text{cm}^{-1}$  and 1340-1380  $\text{cm}^{-1}$ , respectively.
- C=C Stretch (Aromatic): Multiple bands in the 1450-1600  $\text{cm}^{-1}$  region.

The NIST WebBook provides access to the gas-phase IR spectrum for this compound, which can serve as a valuable reference.<sup>[6]</sup>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For **3-Methyl-2-nitrophenol**, the electron ionization (EI) mass spectrum would show a molecular ion ( $\text{M}^+$ ) peak at  $m/z$  153, corresponding to its molecular weight.<sup>[7]</sup> Common fragmentation patterns for nitrophenols may include the loss of  $\text{NO}$ ,  $\text{NO}_2$ , and other fragments, leading to characteristic daughter peaks.

## Experimental Protocols for Property Determination

To ensure data integrity, standardized and well-understood protocols must be employed. The following sections detail methodologies for characterizing **3-Methyl-2-nitrophenol**.

## Protocol: Determination of Melting Point

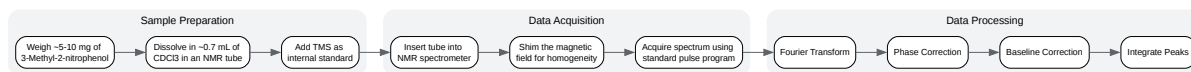
**Causality:** The melting point is a robust, simple indicator of a compound's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a digital melting point apparatus for precise temperature control and observation.

### Methodology:

- **Sample Preparation:** Ensure the **3-Methyl-2-nitrophenol** sample is completely dry and finely powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Place the capillary tube into the heating block of a calibrated digital melting point apparatus.
- **Heating Profile:**
  - Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 35 °C).
  - Once the temperature is within 10-15 °C of the expected range, reduce the ramp rate to a slow 1-2 °C/min. This slow rate is critical for accurately observing the onset and completion of melting.
- **Observation:** Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This range is the melting point.
- **Validation:** A pure sample should exhibit a sharp melting range of no more than 1-2 °C.

## Protocol: <sup>1</sup>H NMR Spectrum Acquisition

**Causality:** This protocol is designed to obtain a high-resolution proton NMR spectrum for unambiguous structural confirmation. The choice of deuterated chloroform (CDCl<sub>3</sub>) as the solvent is based on its ability to dissolve the moderately lipophilic analyte and its minimal interference in the <sup>1</sup>H spectrum.<sup>[5]</sup> Tetramethylsilane (TMS) is the universally accepted internal standard for referencing the chemical shift to 0 ppm.



[Click to download full resolution via product page](#)

Caption: Workflow for <sup>1</sup>H NMR Spectrum Acquisition and Processing.

#### Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **3-Methyl-2-nitrophenol** and transfer it to a clean, dry NMR tube.
- **Solvent Addition:** Using a pipette, add approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) TMS.
- **Dissolution:** Cap the NMR tube and gently invert it until the sample is fully dissolved.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal from CDCl<sub>3</sub> and shim the magnetic field to achieve optimal homogeneity and resolution.
- **Acquisition:** Acquire the <sup>1</sup>H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
- **Data Processing:**
  - Apply Fourier transformation to the raw data (Free Induction Decay).
  - Perform phase and baseline corrections to the resulting spectrum.
  - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  - Integrate the area under each peak to determine the relative ratios of protons.

## Reactivity and Safety Considerations

Understanding the reactivity and hazards of a compound is paramount for safe handling and use in synthesis.

Reactivity Profile:

- The phenolic hydroxyl group makes the compound weakly acidic and susceptible to reactions like etherification and esterification.
- The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. It can, however, be reduced to an amino group, making 3-amino-2-methylphenol, a valuable synthetic intermediate.
- Aromatic nitro compounds can be energetic and may react vigorously or explosively, especially when mixed with strong bases or reducing agents.[\[8\]](#)

Safety and Handling: **3-Methyl-2-nitrophenol** is classified as harmful and an irritant.[\[9\]](#)

Adherence to strict safety protocols is mandatory.

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[10\]](#)
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[\[11\]](#)[\[12\]](#)
- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[\[2\]](#)[\[13\]](#) Keep containers tightly sealed.
- Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

## Applications

**3-Methyl-2-nitrophenol** serves as a key building block and intermediate in various scientific and industrial domains.

- Organic Synthesis: It is a precursor for synthesizing more complex molecules, including pharmaceuticals and dyes.[4][13] Its functional groups allow for a wide range of chemical modifications.
- Pharmaceutical Research: The nitrophenol scaffold is of interest in drug development for creating compounds with specific biological activities.[4][13]
- Analytical Chemistry: It can be used as a reagent or standard in the development of analytical methods for detecting phenolic compounds.[4]
- Atmospheric Chemistry: Researchers have used **3-Methyl-2-nitrophenol** to study the formation of nitrous acid (HONO) in the gas phase upon photolysis, which is relevant to atmospheric chemistry.[1]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. 3-Methyl-2-nitrophenol | 4920-77-8 [chemicalbook.com]
2. 3-Methyl-2-nitrophenol | 4920-77-8 | FM25649 | Biosynth [biosynth.com]
3. echemi.com [echemi.com]
4. chemimpex.com [chemimpex.com]
5. 3-Methyl-2-nitrophenol(4920-77-8) 1H NMR spectrum [chemicalbook.com]
6. 3-Methyl-2-nitrophenol [webbook.nist.gov]
7. 3-Methyl-2-nitrophenol [webbook.nist.gov]
8. NITROPHENOLS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
9. chemwhat.com [chemwhat.com]
10. 3-Methyl-2-nitrophenol | C7H7NO3 | CID 21026 - PubChem [pubchem.ncbi.nlm.nih.gov]
11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
12. fishersci.com [fishersci.com]



- 13. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [physicochemical properties of 3-Methyl-2-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664609#physicochemical-properties-of-3-methyl-2-nitrophenol]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)